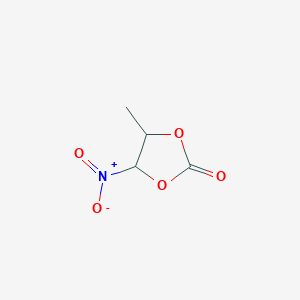
4-Methyl-5-nitro-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-nitro-1,3-dioxolan-2-one is a chemical compound that belongs to the class of cyclic carbonates It is characterized by a five-membered ring structure containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitro-1,3-dioxolan-2-one typically involves the reaction of 4-methyl-1,3-dioxolan-2-one with a nitrating agent. Common nitrating agents include nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Methyl-5-nitro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 4-Methyl-5-amino-1,3-dioxolan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-5-nitro-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized as a solvent, plasticizer, and in the production of specialty chemicals.
作用機序
The mechanism of action of 4-Methyl-5-nitro-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
4-Methyl-1,3-dioxolan-2-one: A structurally similar compound without the nitro group.
5-Methyl-1,3-dioxolane-4-one: Another cyclic carbonate with a different substitution pattern.
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one: A chlorinated derivative with different reactivity.
Uniqueness
4-Methyl-5-nitro-1,3-dioxolan-2-one is unique due to the presence of both a nitro group and a cyclic carbonate structure
特性
CAS番号 |
827300-15-2 |
|---|---|
分子式 |
C4H5NO5 |
分子量 |
147.09 g/mol |
IUPAC名 |
4-methyl-5-nitro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5NO5/c1-2-3(5(7)8)10-4(6)9-2/h2-3H,1H3 |
InChIキー |
SDHDKTXCZJXHHH-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(=O)O1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


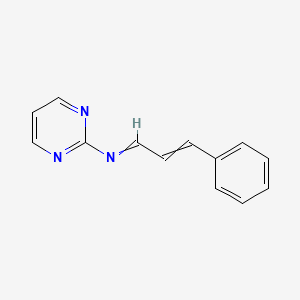
![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
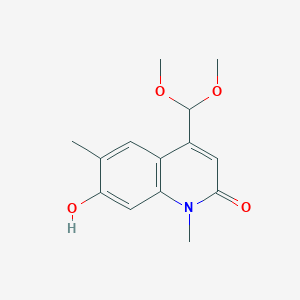
![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
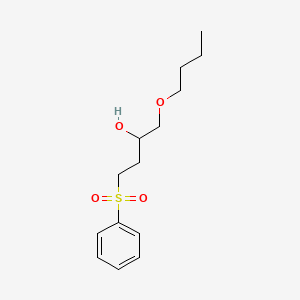
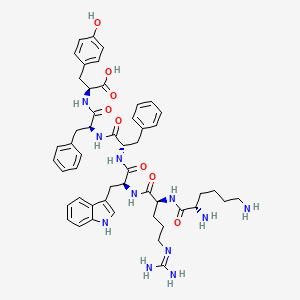
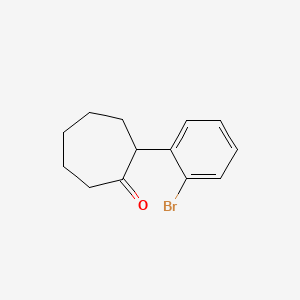
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
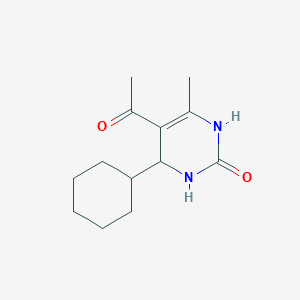
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
